t-Boc-N-amido-PEG8-acid

Übersicht

Beschreibung

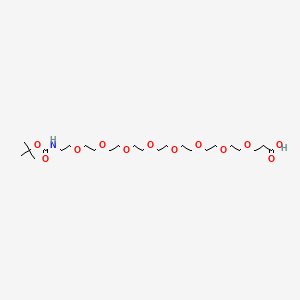

t-Boc-N-amido-PEG8-acid: is a monodisperse polyethylene glycol (PEG) derivative. It is widely used in peptide synthesis due to its ability to introduce a hydrophilic spacer into peptide chains or amino acid side chains. The compound is characterized by a 28-atom-long PEG spacer, which enhances the solubility and stability of peptides .

Wirkmechanismus

Target of Action

The primary target of t-Boc-N-amido-PEG8-acid is peptides . The compound is used in peptide synthesis, where it introduces a short, hydrophilic spacer onto either end of a peptide chain or on an amino acid side chain .

Mode of Action

this compound interacts with its targets (peptides) through conventional peptide synthesis chemistry . The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Pharmacokinetics

It’s known that pegylation, a process in which this compound is involved, can enhance the water solubility of hydrophobic peptide chains, expand the hydrodynamic volumes of peg-peptide conjugates (thus decreasing renal clearance), and protect pegylated peptides from proteolysis . These effects contribute to longer in vivo circulation times for PEGylated peptides compared to non-PEGylated peptides .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of peptides. The compound allows the introduction of a short, hydrophilic spacer onto peptides, which can enhance their water solubility, decrease their renal clearance, and protect them from proteolysis . Additionally, PEGylation diminishes a peptide’s antigenicity .

Action Environment

It’s known that the compound is stable under ambient conditions and can be stored at -20°c .

Biochemische Analyse

Biochemical Properties

t-Boc-N-amido-PEG8-acid plays a crucial role in biochemical reactions, particularly in the PEGylation of peptides and proteins. PEGylation involves the attachment of PEG chains to biomolecules, enhancing their solubility, stability, and bioavailability. This compound interacts with enzymes, proteins, and other biomolecules through its carboxylic acid and amido groups. These interactions often involve the formation of amide bonds with primary amine groups on peptides and proteins, facilitated by activators such as HATU .

Cellular Effects

This compound influences various cellular processes by modifying the properties of peptides and proteins. PEGylation with this compound can enhance the solubility and stability of hydrophobic peptides, reduce renal clearance, and protect against proteolysis. These modifications can impact cell signaling pathways, gene expression, and cellular metabolism by altering the bioavailability and activity of the modified biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable amide bonds with primary amine groups on peptides and proteins. This PEGylation process increases the hydrodynamic volume of the modified biomolecules, reducing renal clearance and protecting them from proteolytic degradation. Additionally, PEGylation can diminish the antigenicity of peptides, leading to longer circulation times in vivo .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The t-Boc protecting group can be removed under acidic conditions, allowing for controlled PEGylation reactions. Long-term studies have shown that PEGylated peptides exhibit increased stability and reduced degradation, leading to sustained cellular effects in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, PEGylated peptides show enhanced bioavailability and therapeutic efficacy. At high doses, there may be toxic or adverse effects, including immune responses and altered cellular functions. It is essential to determine the appropriate dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the PEGylation of peptides and proteins. The compound interacts with enzymes and cofactors that facilitate the formation of amide bonds, impacting metabolic flux and metabolite levels. PEGylation can alter the pharmacokinetics and pharmacodynamics of the modified biomolecules, influencing their metabolic stability and clearance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEGylated peptides exhibit altered localization and accumulation patterns, which can affect their therapeutic efficacy and cellular functions. The hydrophilic nature of the PEG spacer enhances the solubility and distribution of the modified biomolecules .

Subcellular Localization

The subcellular localization of this compound and its PEGylated products is influenced by targeting signals and post-translational modifications. These factors direct the modified biomolecules to specific compartments or organelles, affecting their activity and function. The PEGylation process can also impact the intracellular trafficking and localization of peptides and proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG8-acid typically involves the reaction of PEG with t-Boc-protected amine. The t-Boc group is a common protecting group for amines, which can be easily removed under acidic conditions. The reaction conditions often include the use of trifluoroacetic acid (TFA), hydrofluoric acid (HF), or trifluoromethane sulfonic acid (TFMSA) to remove the t-Boc protecting group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored at low temperatures (−20°C) to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions: t-Boc-N-amido-PEG8-acid primarily undergoes pegylation reactions , where it is conjugated to peptides or proteins to enhance their solubility and stability. The compound can also participate in substitution reactions where the t-Boc group is removed and replaced with other functional groups .

Common Reagents and Conditions:

- Trifluoroacetic acid (TFA)

- Hydrofluoric acid (HF)

- Trifluoromethane sulfonic acid (TFMSA)

These reagents are commonly used to remove the t-Boc protecting group under acidic conditions .

Major Products: The major products formed from these reactions include pegylated peptides and proteins with enhanced solubility and stability. The removal of the t-Boc group results in the formation of free amines, which can further react with other functional groups .

Wissenschaftliche Forschungsanwendungen

t-Boc-N-amido-PEG8-acid has a wide range of applications in scientific research, including:

- Chemistry: Used in peptide synthesis to introduce hydrophilic spacers, enhancing the solubility and stability of peptides .

- Biology: Facilitates the study of protein interactions and functions by stabilizing proteins and peptides .

- Medicine: Used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic peptides and proteins .

- Industry: Employed in the production of bioconjugates and other biotechnological applications .

Vergleich Mit ähnlichen Verbindungen

t-Boc-N-amido-PEG8-acid is part of a series of t-Boc-N-amido-dPEG acids, including t-Boc-N-amido-dPEG4-acid, t-Boc-N-amido-dPEG12-acid, t-Boc-N-amido-dPEG24-acid, and t-Boc-N-amido-dPEG36-acid . These compounds differ in the length of the PEG spacer, which affects their solubility and stability properties. This compound is unique due to its optimal balance of solubility and stability, making it suitable for a wide range of applications .

Biologische Aktivität

Introduction

t-Boc-N-amido-PEG8-acid is a synthetic compound characterized as a non-cleavable linker used in bioconjugation applications, particularly in the development of drug delivery systems and peptide synthesis. The compound features a polyethylene glycol (PEG) chain that enhances solubility and stability, making it valuable in various biomedical applications. This article explores the biological activity of this compound, focusing on its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H47NO12

- Molecular Weight : 541.6 g/mol

- Purity : ≥95%

- Storage Conditions : -20 °C

The structure includes a Boc-protected amino group and a terminal carboxylic acid linked through an 8-unit PEG chain, which contributes to its hydrophilicity and biocompatibility.

This compound functions primarily as a linker in peptide synthesis and drug conjugation. Its mechanism involves:

- Peptide Synthesis : The Boc group protects the amino group during peptide synthesis, allowing for selective reactions without side-chain interference.

- Bioconjugation : The terminal carboxylic acid can react with amines to form stable amide bonds, facilitating the attachment of drugs or targeting moieties to peptides or proteins.

- Enhanced Solubility : The PEG moiety increases the solubility of hydrophobic peptides, improving their pharmacokinetic properties by reducing renal clearance and protecting against proteolysis .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly enhance the therapeutic efficacy of peptides by:

- Increasing Circulation Time : PEGylation reduces renal clearance, leading to prolonged circulation times in vivo, which is critical for therapeutic peptides .

- Reducing Immunogenicity : The hydrophilic nature of PEG diminishes the antigenicity of conjugated peptides, enhancing their safety profile .

Case Studies

- Fluorescent Imaging Agents : A study synthesized a series of PSMA-targeted near-infrared fluorescent imaging agents using this compound as a linker. These agents showed high specificity for prostate cancer cells with minimal background signal interference, indicating potential for fluorescence-guided surgery applications .

- Peptide Drug Conjugates : Research involving peptide-drug conjugates highlighted how this compound improved the pharmacological properties of therapeutic peptides by enhancing solubility and stability while maintaining bioactivity .

Comparative Analysis

The following table summarizes the biological activity and characteristics of this compound compared to other similar compounds:

| Compound | Molecular Weight | Solubility | Stability | Applications |

|---|---|---|---|---|

| This compound | 541.6 g/mol | High (aqueous) | Stable (non-cleavable) | Peptide synthesis, drug delivery |

| Fmoc-N-amido-PEG8-acid | 663.75 g/mol | Moderate | Cleavable | Antibody-drug conjugates (ADCs) |

| t-Boc-N-amido-dPEG8-acid | 507.6 g/mol | High (aqueous) | Stable | Peptide synthesis |

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO12/c1-24(2,3)37-23(28)25-5-7-30-9-11-32-13-15-34-17-19-36-21-20-35-18-16-33-14-12-31-10-8-29-6-4-22(26)27/h4-21H2,1-3H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVCCDSFTREKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.